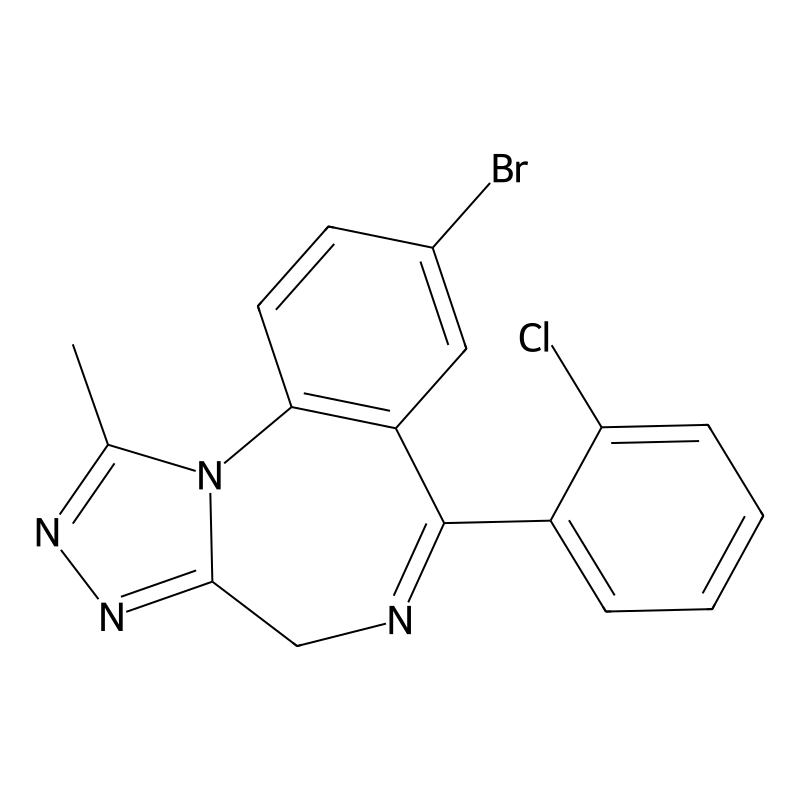Phenazolam

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Phenazolam: is classified as a novel benzodiazepine, which are central nervous system depressantsNovel benzodiazepines have appeared on illicit drug markets in recent years and have been associated with adverse events and fatalities, especially when used in combination with other depressants like opioids and alcohol .
Forensic Toxicology
Application Summary: Phenazolam can be identified in toxicological samples using advanced analytical techniques.
Results: The identification of Phenazolam in toxicology reports helps in understanding its role in forensic cases, particularly those involving drug overdoses.
Analytical Chemistry
Application Summary: Phenazolam can be used as a reference substance for the development of analytical methods.
Results: Establishment of reliable analytical protocols for novel benzodiazepines detection.
Toxicokinetics
Application Summary: Studying the absorption, distribution, metabolism, and excretion (ADME) of Phenazolam.
Results: Generation of toxicokinetic data that can inform safety assessments and therapeutic dosing.
Phenazolam is a synthetic compound belonging to the benzodiazepine class, specifically classified as a triazolobenzodiazepine. Its chemical structure is characterized by a benzene ring fused to a diazepine ring, with notable substitutions including a bromine atom at the 7-position and a chlorine atom at the R2' position of the phenyl ring. The molecular formula for phenazolam is , with a molecular weight of approximately 387.67 g/mol . Initially synthesized in the early 1980s, phenazolam was never developed for clinical use but has emerged as a designer drug, often associated with illicit markets since its identification in seized samples in 2016 .
Like other benzodiazepines, phenazolam is believed to act by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system []. GABA promotes relaxation and sleep, and phenazolam's interaction with GABA receptors is thought to be responsible for its sedative and hypnotic effects []. However, the specific details of its mechanism require further investigation.
- Toxicity: Due to its status as a designer drug, there is limited data on the toxicity of phenazolam in humans. Animal studies suggest potential dangers, including respiratory depression, sedation, and ataxia.
- Flammability: No data available, but likely similar to other organic compounds with flammability risks.
- Reactivity: No data available, but caution is advised when handling due to its unknown reactivity profile.
- Oxidation: This process can lead to the formation of metabolites, commonly using reagents like hydrogen peroxide.
- Reduction: Phenazolam can be reduced to its derivatives using reducing agents such as lithium aluminum hydride.
- Substitution: The compound can participate in substitution reactions, particularly at positions substituted by halogens, facilitated by nucleophilic reagents.
The major products from these reactions often include hydroxylated and dechlorinated derivatives, which may have different biological activities compared to the parent compound.
As a benzodiazepine derivative, phenazolam primarily acts on the central nervous system by enhancing the effects of gamma-aminobutyric acid at the GABA_A receptor. This interaction results in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The pharmacokinetics of phenazolam suggest it is well-absorbed following oral administration, metabolized in the liver, and excreted via urine. Its elimination half-life ranges from 6 to 18 hours, with an active metabolite known as 3-hydroxyphenazepam that exhibits similar potency .
The synthesis of phenazolam typically involves several steps:
- Formation of Intermediate: The process begins with the condensation of 2-chlorobenzophenone with hydrazine.
- Cyclization: This intermediate undergoes cyclization through various reagents to yield phenazolam.
- Final Modifications: Additional steps may involve further modifications to achieve the desired purity and yield .
This method was developed during research at the Physico-Chemical Institute of the Academy of Sciences of the Ukrainian SSR in the 1970s.
Phenazolam has been primarily recognized for its potential applications in research and forensic toxicology rather than clinical use. It can be identified in biological samples using advanced analytical techniques such as:
- Gas Chromatography Mass Spectrometry (GC-MS)
- Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
These methods are crucial for understanding its role in drug overdoses and establishing reliable detection protocols for novel benzodiazepines .
Phenazolam shares structural similarities with several other benzodiazepines. A comparison highlights its unique characteristics:
Phenazolam's notable attributes include its higher potency compared to traditional benzodiazepines like diazepam and its longer duration of action, making it particularly interesting for both scientific research and forensic investigations .








